molecular formula C24H21N5O4S3 B4083136 2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(4-sulfamoylphenyl)acetamide

2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B4083136
M. Wt: 539.7 g/mol
InChI Key: JEFCQLWACFGCDO-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a fused cyclopenta[1,2-d]pyrimidino[4,5-b]thiophene core linked to a phenylcarbonylamino group and a sulfamoylphenyl moiety. Its design integrates sulfur-containing heterocycles and sulfonamide pharmacophores, which are commonly associated with enzyme inhibition (e.g., carbonic anhydrases) and enhanced pharmacokinetic properties.

Properties

IUPAC Name

N-[10-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4S3/c25-36(32,33)16-11-9-15(10-12-16)26-19(30)13-34-24-28-21(27-22(31)14-5-2-1-3-6-14)20-17-7-4-8-18(17)35-23(20)29-24/h1-3,5-6,9-12H,4,7-8,13H2,(H,26,30)(H2,25,32,33)(H,27,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFCQLWACFGCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=NC(=NC(=C23)NC(=O)C4=CC=CC=C4)SCC(=O)NC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio)]-N-(4-sulfamoylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the cyclopenta[1,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the thiophene ring: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thiophene derivative.

    Attachment of the phenylcarbonylamino group: This can be done through an amide coupling reaction using a phenylcarbonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio)]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the substituent, but typical reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio)]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio)]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Sulfamoylphenyl)-2-(o-Tolylselanyl)acetamide (7c)

  • Structure : Contains a selanyl-o-tolyl group instead of the fused thiophene-pyrimidine system.
  • Synthesis: Prepared via nucleophilic substitution of 2-chloro-N-(4-sulfamoylphenyl)acetamide with o-tolylselenol.
  • Activity : Exhibits potent inhibition of human carbonic anhydrase XII (hCA XII, IC₅₀ = 8.2 nM), attributed to the selanyl group’s hydrophobic interactions.
  • Key Differences: The absence of a fused heterocyclic core reduces structural complexity and may limit target selectivity.

2-((4-(Dimethylamino)phenyl)selanyl)-N-(4-Sulfamoylphenyl)acetamide (7d)

  • Structure: Features a dimethylaminophenyl-selanyl group.
  • Synthesis: Derived from 4-(dimethylamino)benzeneselenol and 2-chloroacetamide precursor.
  • Activity: Moderate hCA XII inhibition (IC₅₀ = 12.4 nM), with reduced potency compared to 7c due to electron-donating dimethylamino groups altering electronic density.
  • Key Differences: The dimethylamino group may improve solubility but disrupts enzyme active-site interactions. Lacks the fused bicyclic system of the target compound, which could confer conformational stability.

3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide

  • Structure : Contains a pyrazine-carboxamide core and a hydroxy-acetylated aromatic system.
  • Synthesis: Coupling of 2-(3,5-difluorophenyl)-2-hydroxy-acetic acid with an aminophenyl-pyrazine precursor using HATU as a coupling agent.
  • Key Differences :
    • The hydroxy-acetyl group introduces chirality, requiring chiral chromatography for isomer separation (e.g., Chiralpak® OD).
    • Pyrazine-carboxamide moiety diverges from the thiophene-pyrimidine scaffold, suggesting different target profiles.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity (if reported) Reference
2-[4-(Phenylcarbonylamino)(5,6,7-Trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylthio)]-N-(4-sulfamoylphenyl)acetamide Fused thiophene-pyrimidine Phenylcarbonylamino, sulfamoylphenyl Not reported N/A
N-(4-Sulfamoylphenyl)-2-(o-tolylselanyl)acetamide (7c) Acetamide o-Tolylselanyl hCA XII IC₅₀ = 8.2 nM
2-((4-(Dimethylamino)phenyl)selanyl)-N-(4-sulfamoylphenyl)acetamide (7d) Acetamide 4-(Dimethylamino)phenylselanyl hCA XII IC₅₀ = 12.4 nM
3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methylphenyl]-N-methyl-pyrazine-2-carboxamide Pyrazine-carboxamide Hydroxy-acetyl, difluorophenyl Not reported (chiral isomers resolved)

Critical Discussion

  • Structural Complexity vs. Activity : The target compound’s fused thiophene-pyrimidine system may enhance binding affinity through π-π stacking and conformational restriction, whereas simpler acetamides (e.g., 7c, 7d) rely on selanyl/sulfonyl groups for enzyme inhibition .
  • Synthetic Challenges : The target compound’s synthesis would likely require multi-step heterocyclic annulation, contrasting with the straightforward nucleophilic substitutions used for selanyl-acetamides . Chiral resolution methods (e.g., Example 7-8 in ) might be necessary if stereocenters exist.
  • Pharmacological Gaps: No activity data are available for the target compound, unlike the carbonic anhydrase inhibitors in . Future studies should evaluate its enzyme inhibition profile and compare it with selanyl/sulfur analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(4-sulfamoylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[4-(phenylcarbonylamino)(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thi ophen-2-ylthio)]-N-(4-sulfamoylphenyl)acetamide

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